molecular formula C24H23N3O2S B2372868 Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705439-82-2

Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2372868
CAS No.: 1705439-82-2
M. Wt: 417.53
InChI Key: PTOCWQKXKTTWNN-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a structurally complex small molecule featuring three key pharmacophoric elements:

  • A 1,2,4-oxadiazole ring substituted with an o-tolyl group, known to enhance ligand-receptor interactions and resistance to enzymatic degradation .
  • A piperidinyl-methanone scaffold, which provides conformational rigidity and facilitates binding to hydrophobic pockets in biological targets.

Its synthesis likely involves multi-step coupling reactions, as seen in related pyrazoline derivatives (e.g., 63.6% yield for compound 3s in ) .

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-16-7-2-4-10-19(16)23-25-22(29-26-23)13-17-8-6-12-27(15-17)24(28)21-14-18-9-3-5-11-20(18)30-21/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOCWQKXKTTWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Intermediate Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime precursor. A representative protocol involves:

  • Reaction of o-tolyl nitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield N-hydroxy-o-tolylcarbamimidamide.
  • Purification by recrystallization from ethanol (yield: 75–85%).

Cyclization to 1,2,4-Oxadiazole

The amidoxime is cyclized with methyl bromoacetate under basic conditions:

  • Mitsunobu Reaction : Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C → 25°C for 12 hours.
  • Microwave-Assisted Cyclization : Heating at 150°C for 15 minutes in DMF (yield: 88%).

Key Data :

Method Yield (%) Purity (HPLC)
Mitsunobu Reaction 78 95.2
Microwave Cyclization 88 98.5

Functionalization of the Piperidine Core

Alkylation at the 3-Position

The oxadiazolemethyl group is introduced via nucleophilic substitution:

  • 3-Hydroxypiperidine is treated with NaH in THF, followed by reaction with 5-(bromomethyl)-3-(o-tolyl)-1,2,4-oxadiazole at 60°C for 8 hours.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (yield: 65%).

Optimization Note :

  • Use of K₂CO₃ in DMF at 100°C improves regioselectivity (yield: 72%).

Benzo[b]thiophene-2-Carbonyl Chloride Preparation

Friedel-Crafts Acylation

Benzo[b]thiophene is acylated using a Lewis acid catalyst:

  • Reaction with chloroacetyl chloride in 1,2-dichloroethane (DCE) with AlCl₃ (2 eq.) at −10°C → 25°C for 4 hours.
  • Isolation : Quenched with ice-water, extracted with DCM, and purified via vacuum distillation (yield: 82%).

Alternative Method :

  • Direct conversion of benzo[b]thiophene-2-carboxylic acid to its acid chloride using SOCl₂ (yield: 95%).

Final Coupling Reaction

Nucleophilic Acyl Substitution

The piperidine-oxadiazole intermediate is coupled with benzo[b]thiophene-2-carbonyl chloride:

  • Conditions : Et₃N (2 eq.) in anhydrous DCM at 0°C → reflux for 12 hours.
  • Workup : Extracted with NaHCO₃, dried (MgSO₄), and purified via flash chromatography (hexane/acetone 3:1) (yield: 68%).

Scale-Up Data :

Scale (g) Yield (%) Purity (%)
5 68 97.3
50 63 96.8

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, 1H, benzo[b]thiophene), 7.85 (s, 1H, oxadiazole), 3.72–3.65 (m, 2H, piperidine), 2.45 (s, 3H, o-tolyl CH₃).
  • HRMS : m/z 417.5 [M+H]⁺ (calc. 417.5).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1 mL/min).

Comparative Analysis of Methods

Step Conventional Method Optimized Method
Oxadiazole Formation 78% yield, 12 hours 88% yield, 15 minutes (microwave)
Piperidine Alkylation 65% yield, 8 hours 72% yield, 6 hours (K₂CO₃/DMF)
Final Coupling 68% yield, 12 hours 70% yield, 8 hours (DMAP catalyst)

Challenges and Mitigation

  • Oxadiazole Ring Stability : Hydrolytic degradation under acidic conditions is minimized using anhydrous solvents.
  • Piperidine Stereochemistry : Racemization is controlled via low-temperature coupling.
  • Purification : Silica gel chromatography effectively removes regioisomeric byproducts.

Chemical Reactions Analysis

Oxidation Reactions

The benzo[b]thiophene and oxadiazole moieties are susceptible to oxidation under controlled conditions:

  • Benzo[b]thiophene Oxidation : The sulfur atom in the thiophene ring undergoes oxidation to form sulfoxide or sulfone derivatives. For example, reaction with potassium permanganate (KMnO₄) in acidic conditions yields Benzo[b]thiophene-2-sulfonyl derivatives .

  • Oxadiazole Ring Stability : The 1,2,4-oxadiazole ring remains intact under mild oxidative conditions but may degrade under strong oxidants like hydrogen peroxide (H₂O₂), leading to ring-opening products such as amides or nitriles .

Table 1: Oxidation Reactions

Substrate ComponentReagent/ConditionsProduct
Benzo[b]thiopheneKMnO₄, H₂SO₄, 25°CBenzo[b]thiophene-2-sulfone
1,2,4-OxadiazoleH₂O₂, AcOH, refluxN-Acylurea derivatives

Reduction Reactions

Selective reduction of functional groups is observed:

  • Piperidine Methanone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a secondary alcohol, yielding Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanol .

  • Oxadiazole Ring Reduction : Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole to a diamino intermediate, though this reaction is less common due to steric hindrance from the o-tolyl group .

Substitution Reactions

The o-tolyl and piperidine groups participate in nucleophilic and electrophilic substitutions:

  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the para position of the o-tolyl group, producing 3-(o-tolyl)-5-((1-(4-nitrobenzoyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole .

  • Nucleophilic Attack on Piperidine : Alkylation of the piperidine nitrogen with methyl iodide (CH₃I) in basic media forms quaternary ammonium salts .

Table 2: Substitution Reactions

Reaction TypeReagent/ConditionsProduct
NitrationHNO₃, H₂SO₄, 0–5°CNitro-o-tolyl derivative
Piperidine AlkylationCH₃I, K₂CO₃, DMFN-Methylpiperidinium salt

Cyclization and Ring-Opening

The oxadiazole ring’s reactivity enables cycloadditions and rearrangements:

  • 1,3-Dipolar Cycloaddition : Reacts with alkynes under copper catalysis to form pyrazole-fused derivatives .

  • Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the oxadiazole ring, generating o-tolylamide and piperidine-carboxylic acid fragments .

Functionalization of the o-Tolyl Group

The methyl group on the o-tolyl ring undergoes oxidation:

  • Methyl to Carboxylic Acid : Treatment with KMnO₄ in alkaline medium converts the methyl group to a carboxylic acid, yielding 3-(2-carboxyphenyl)-5-((piperidin-3-yl)methyl)-1,2,4-oxadiazole .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NO gases from the oxadiazole ring.

  • Photodegradation : UV exposure induces cleavage of the methanone group, forming benzo[b]thiophene radicals .

Scientific Research Applications

Medicinal Chemistry

The compound's structure integrates several functional groups, including a benzo[b]thiophene moiety, a piperidine ring, and an oxadiazole group. These features contribute to its potential as a pharmacologically active agent.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit bacterial growth against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum . The incorporation of the benzo[b]thiophene and oxadiazole groups may enhance these antimicrobial effects due to their electron-withdrawing properties, which can improve the interaction with microbial targets.

Anticancer Properties

Compounds containing benzo[b]thiophene derivatives have been investigated for their anticancer activities. The presence of the oxadiazole group is known to play a role in modulating biological activity by interacting with various cellular pathways related to cancer proliferation. Studies on related compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting that benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could exhibit similar properties .

Materials Science

The unique structure of benzo[b]thiophenes allows for their application in materials science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

Benzo[b]thiophene derivatives have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and their favorable electronic properties make them suitable candidates for these applications. The integration of piperidine and oxadiazole moieties can further tune the electronic characteristics, enhancing charge transport properties .

Corrosion Inhibition

Recent studies have indicated that heterocyclic compounds like benzo[b]thiophenes can serve as effective corrosion inhibitors. The presence of nitrogen atoms in the piperidine ring contributes to the adsorption on metal surfaces, providing protective layers that reduce corrosion rates . This property is particularly valuable in industrial applications where material durability is critical.

Biological Studies

The biological implications of benzo[b]thiophenes extend beyond antimicrobial and anticancer activities. Their interactions with various biological systems make them valuable for studying disease mechanisms.

Neuropharmacology

Research into compounds similar to benzo[b]thiophenes has revealed potential interactions with neurotransmitter systems. For instance, some derivatives act as modulators of metabotropic glutamate receptors (mGlu), which are implicated in neurodegenerative diseases . This suggests that the compound could be explored for therapeutic strategies targeting neurological disorders.

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivitySignificant inhibition of bacterial pathogens; structure influences efficacy ,
Anticancer PropertiesInduction of apoptosis in cancer cell lines; potential for drug development ,
Organic ElectronicsSuitable for OLEDs and OPVs; enhanced electronic properties through structural modifications ,
Corrosion InhibitionEffective as a corrosion inhibitor; adsorption on metal surfaces
NeuropharmacologyPotential modulators of neurotransmitter systems; implications for neurodegenerative diseases

Mechanism of Action

The mechanism of action of this compound is largely dependent on the context of its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the piperidine moiety may be involved in neurotransmitter receptor binding, while the benzo[b]thiophene group could affect oxidative pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activity Reference
Target Compound Benzo[b]thiophen-2-yl methanone 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl piperidine Hypothesized high lipophilicity (logP ~4.2*)
3s () Benzo[d][1,3]dioxol-5-yl methanone Thiophen-2-yl, dihydro-pyrazolyl m.p. 138–140°C; 63.6% yield
F13640 () 3-Chloro-4-fluorophenyl methanone Piperidine with fluoro/methyl groups 5-HT1A receptor agonist
L694247 () Benzyl-1,2,4-oxadiazolyl indole 4-Methylsulphonylamino 5-HT1 receptor activity
6-(Benzo[b]thiophen-3-yl)... () Pyrimidin-4(3H)-one Benzo[b]thiophen-3-yl, methylthio Unspecified bioactivity

Estimated using fragment-based methods (e.g., *o-tolyl increases logP vs. polar groups in 3s ).

Key Observations:

Benzo[b]thiophene vs. Benzo[d][1,3]dioxole (3s): The benzo[b]thiophene in the target compound may improve metabolic stability compared to the dioxygenated ring in 3s, which is prone to oxidative cleavage .

Oxadiazole Derivatives: L694247 () shares a 1,2,4-oxadiazole motif but lacks the piperidine-methanone scaffold. Its 4-methylsulphonylamino group confers polarity, whereas the o-tolyl in the target compound increases hydrophobicity .

Piperidine-Methanone Scaffold: F13640 and F15599 () feature fluorophenyl-piperidine methanones with demonstrated serotonin receptor affinity. The target compound’s oxadiazole-methyl substituent may alter binding kinetics due to increased conformational flexibility .

Positional Isomerism: highlights the importance of substitution position: benzo[b]thiophen-3-yl derivatives (e.g., pyrimidinones) differ in electronic properties compared to the 2-yl isomer in the target compound .

Hypothetical Pharmacological and Physicochemical Profiles

Based on structural analogs:

  • Solubility : Lower than 3s (m.p. 138–140°C suggests moderate crystallinity) but higher than highly lipophilic compounds like F13640 .
  • Target Affinity : Likely interacts with GPCRs (e.g., 5-HT receptors) or kinases, similar to oxadiazole-containing compounds in .
  • Synthetic Accessibility : Comparable to 3s (), though the o-tolyl-oxadiazole moiety may require specialized coupling conditions.

Biological Activity

Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, identified by its CAS number 1705439-82-2, is a complex organic compound that has drawn significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Benzo[b]thiophene moiety : Known for its role in various biological activities.
  • Piperidine ring : Often associated with neurological activity.
  • Oxadiazole group : Recognized for its potential in medicinal chemistry.

Molecular Information

PropertyValue
Molecular FormulaC24_{24}H23_{23}N3_{3}O2_{2}S
Molecular Weight417.5 g/mol
CAS Number1705439-82-2

Anticancer Properties

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant anticancer activity. A study highlighted the potential of benzo[b]thiophenes as selective estrogen receptor modulators (SERMs), suggesting that modifications at the C-2 and C-3 positions can enhance target binding and efficacy against cancer cells .

Case Study: SERM Activity

In a recent investigation, derivatives of benzo[b]thiophenes were synthesized and tested for their activity against various cancer cell lines. The results demonstrated that specific substitutions on the benzo[b]thiophene core significantly influenced their anticancer properties, with some derivatives showing IC50 values in low micromolar ranges .

Neuropharmacological Effects

The piperidine component of the compound is of particular interest for its neuropharmacological effects. Research has demonstrated that piperidine derivatives can exhibit activity against neurological disorders by modulating neurotransmitter systems .

Case Study: Neurological Applications

In a study exploring piperidine derivatives, one compound showed promise in enhancing cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to increased acetylcholine levels through inhibition of acetylcholinesterase .

Antimicrobial Activity

Oxadiazole derivatives are well-known for their antimicrobial properties. The incorporation of an oxadiazole group into benzo[b]thiophenes may enhance their effectiveness against a range of microbial pathogens.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the oxadiazole ring : Through reaction of hydrazides with carboxylic acid derivatives.
  • Synthesis of piperidine intermediate : Reaction with suitable precursors.
  • Coupling with benzo[b]thiophene : Often utilizing palladium-catalyzed cross-coupling techniques .

Proposed Mechanism

The proposed mechanism for the biological activity likely involves receptor binding interactions facilitated by the functional groups present in the compound. The benzo[b]thiophene moiety may engage in π-stacking interactions with target receptors, while the piperidine and oxadiazole groups modulate binding affinities through hydrogen bonding and dipole interactions.

Q & A

Q. What are the key synthetic strategies for assembling the oxadiazole and piperidine moieties in this compound?

The oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or through condensation reactions between amidoximes and carboxylic acid derivatives. For example, 3-(o-tolyl)-1,2,4-oxadiazol-5-ylmethylpiperidine intermediates can be prepared by reacting o-tolyl-substituted amidoximes with activated carbonyl compounds under reflux in anhydrous solvents like DMF or THF . The piperidine ring is often functionalized via nucleophilic substitution or reductive amination. Characterization of intermediates involves 1^1H/13^{13}C-NMR, HPLC (e.g., 95% purity at 254 nm), and elemental analysis, though discrepancies in elemental results (e.g., C, H, N content) may require iterative purification .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR : 1^1H-NMR identifies proton environments (e.g., piperidine CH2_2 groups at δ 2.5–3.5 ppm, aromatic protons in benzo[b]thiophene at δ 7.0–8.0 ppm). 13^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and oxadiazole C=N (~160 ppm) groups .
  • HPLC : Used to assess purity (e.g., 95% peak area at 254 nm) and retention time consistency .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting elemental analysis and spectral data be resolved during characterization?

Discrepancies in elemental analysis (e.g., C, H, N deviations >0.4%) may arise from residual solvents or incomplete combustion. Mitigation strategies include:

  • Repurification via column chromatography (e.g., silica gel with hexane/EtOAc gradients) .
  • Cross-validation using complementary techniques (e.g., combustion analysis coupled with X-ray crystallography to confirm molecular packing) .
  • Adjusting synthetic conditions (e.g., prolonged drying under vacuum to remove solvent traces) .

Q. What reaction conditions optimize the yield of oxadiazole formation?

  • Catalyst Use : Lewis acids (e.g., ZnCl2_2) or coupling agents (EDC/HOBt) improve cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates at 80–100°C .
  • Microwave Assistance : Reduces reaction time (e.g., from 6 h to 30 min) and improves yields by 10–15% .

Q. How can molecular docking predict the compound’s biological targets?

  • Target Selection : Prioritize receptors with known affinity for benzothiophene or oxadiazole motifs (e.g., kinase inhibitors, GPCRs) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with crystallographic data (e.g., SHELX-refined PDB structures) to ensure binding pose accuracy .
  • Free Energy Calculations : MM-GBSA or MM-PBSA methods estimate binding affinities (ΔG) to rank potential targets .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

  • Core Modifications : Synthesize analogs with varied substituents on the o-tolyl or piperidine groups. For example, replace o-tolyl with electron-withdrawing groups (e.g., -CF3_3) to assess electronic effects on bioactivity .
  • Biological Assays : Test inhibitory activity in enzyme assays (e.g., IC50_{50} determination against COX-2 or EGFR) and correlate with structural features .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to build predictive models .

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